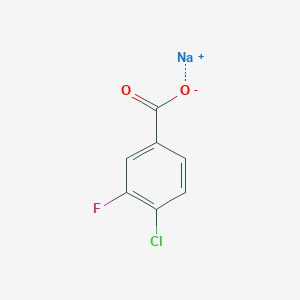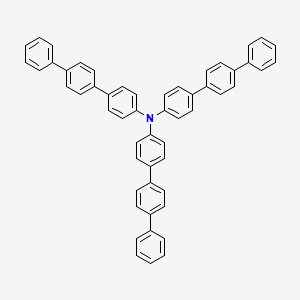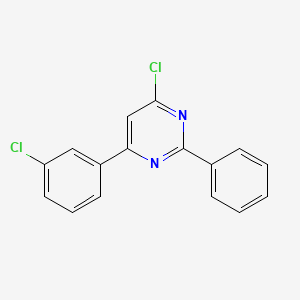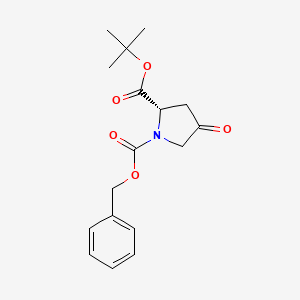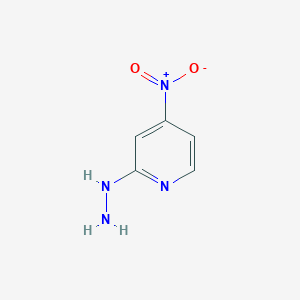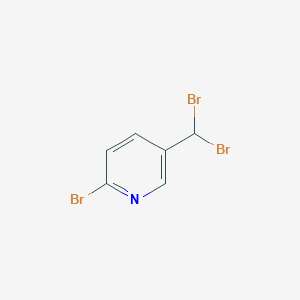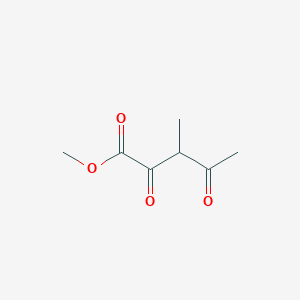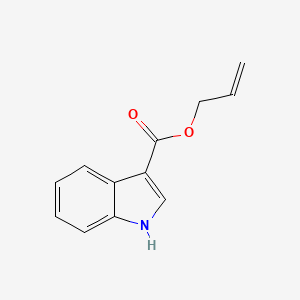![molecular formula C15H17NO5 B3180344 (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry CAS No. 1493802-77-9](/img/structure/B3180344.png)
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry
Vue d'ensemble
Description
(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30. The purity is usually 95%.
BenchChem offers high-quality (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Injectable Hydrophobic Platforms for Tissue Engineering
Poly(ε-caprolactone) dendrimers cross-linked via metal-free click chemistry using SPAAC demonstrate strong mechanical properties and excellent biocompatibility, making them suitable for applications such as bone defect repair. This approach opens new avenues for developing injectable stiff polymer formulations besides hydrogels for biomedical applications (Liu et al., 2016).
Oligonucleotide Tagging
The modification of synthetic oligonucleotides with bicyclo[6.1.0]nonyne (BCN) through standard solid-phase phosphoramidite chemistry has been shown to facilitate the straightforward and high-yielding conjugation of oligonucleotides. This enables a range of applications including biotinylation, fluorescent labeling, and attachment to polymers, demonstrating the versatility of SPAAC in oligonucleotide modification (Jawalekar et al., 2013).
Surface Biofunctionalization
The application of copper-free "click" chemistry on silicon nitride surfaces for the oriented immobilization of biomolecules showcases the method's utility in creating bioactive surfaces for applications where copper presence is problematic. This technique allows for the anchoring of complex molecules onto surfaces under mild, metal-free conditions (Manova et al., 2012).
Drug Delivery
Copper-free click chemistry has also found applications in drug delivery, where it facilitates the rapid conjugation of imaging agents or therapeutic molecules to carriers or directly to targeted molecules without the need for toxic catalysts. This strategy has been employed to enhance the delivery and tracking of drugs in biological systems, illustrating the method's potential in the development of new therapeutic delivery mechanisms (Bouvet et al., 2011).
Mécanisme D'action
Target of Action
It is known to be used in copper-free click chemistry , which suggests that its targets could be a wide range of biological molecules that contain azide groups, as these are the typical targets in click chemistry reactions.
Mode of Action
The compound is likely to interact with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . This is a type of click chemistry reaction that does not require a copper catalyst. The compound contains a bicyclo[6.1.0]nonyne group, which is strained and thus highly reactive towards azides. When the compound encounters a target molecule with an azide group, it reacts to form a stable triazole linkage .
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This allows for the labeling and tracking of these molecules in biological systems without affecting their native functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SPAAC reaction may be affected by the concentration of the compound and the target molecule, the temperature, and the pH of the environment . .
Propriétés
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTDJYHCSCYLQU-FOSCPWQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
CAS RN |
1426827-79-3 | |
| Record name | rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B3180273.png)
![Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180277.png)
